molecular formula C6H5NS B1446394 2-Ethynyl-4-methylthiazole CAS No. 211940-25-9

2-Ethynyl-4-methylthiazole

Cat. No. B1446394
CAS RN: 211940-25-9
M. Wt: 123.18 g/mol
InChI Key: GXICJSRJEHQZMJ-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methylthiazole is an organic compound that belongs to the thiazole family. It has a molecular weight of 123.18 .


Molecular Structure Analysis

The molecular formula of 2-Ethynyl-4-methylthiazole is C6H5NS . The InChI code is 1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 .


Physical And Chemical Properties Analysis

2-Ethynyl-4-methylthiazole has a molecular weight of 123.18 .

Scientific Research Applications

Synthesis of Bioactive Molecules

2-Ethynyl-4-methylthiazole: is a key intermediate in the synthesis of various bioactive molecules. Its derivatives have been used in the preparation of compounds with significant antileukemic activity , showing promise in cancer treatment .

Green Chemistry Applications

The compound plays a role in green chemistry, where it’s used in one-pot synthesis methods. These methods are more efficient and environmentally friendly, reducing waste and energy consumption in chemical synthesis .

Antimicrobial and Antitubercular Activities

Derivatives of 2-Ethynyl-4-methylthiazole have been synthesized for their antimicrobial and antitubercular properties. These compounds are important for developing new treatments against resistant strains of bacteria and tuberculosis .

Antimalarial Research

In the field of antimalarial research, 2-Ethynyl-4-methylthiazole derivatives have shown good antimalarial activity . This is crucial for creating new therapies to combat malaria, especially in regions where the disease is endemic .

Photochemistry and Spectroscopy

The compound is also studied for its photochemical properties. Research into the structure, spectra, and photochemistry of 2-Ethynyl-4-methylthiazole can lead to advances in understanding light-induced chemical reactions .

Drug Development

2-Ethynyl-4-methylthiazole is utilized in drug development for treating various conditions such as allergies, hypertension, and inflammation . Its role in the synthesis of drugs for these conditions highlights its importance in pharmaceutical research .

Safety And Hazards

The safety data sheet for 2-Ethynyl-4-methylthiazole suggests avoiding contact with skin and eyes, and not to breathe dust . It should be kept in a dry place with the container tightly closed . It is also incompatible with strong oxidizing agents .

properties

IUPAC Name

2-ethynyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXICJSRJEHQZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4-methylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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